

Application Notes and Protocols for LY2940094

Administration in Rodent Models

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Compound of Interest

Compound Name: LY2940094

Cat. No.: B608728

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **LY2940094**, a potent and selective nociceptin/orphanin FQ (NOP) receptor antagonist, in various rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Compound Profile

LY2940094 is an orally bioavailable small molecule that demonstrates high affinity and selectivity for the NOP receptor.^[1] It has been investigated for its potential therapeutic effects in a range of CNS disorders, including depression, anxiety, and substance abuse.^{[1][2]} Preclinical studies in rodents have been crucial in elucidating its pharmacological profile and establishing effective dose ranges.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of **LY2940094** used in various rodent models based on published studies.

Table 1: LY2940094 Dosage and Administration in Rat Models

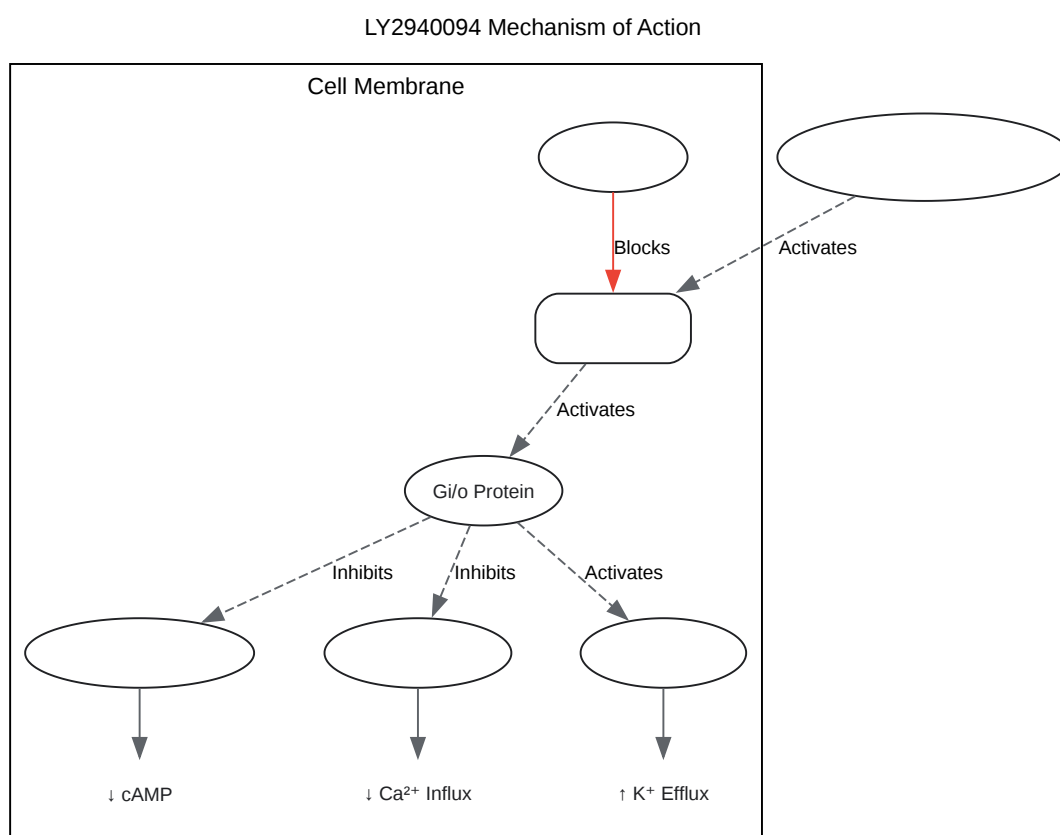
Model	Rat Strain	Dose (mg/kg)	Route of Administration	Key Findings	Reference
Ethanol Self-Administration	Indiana Alcohol-Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP)	10, 30	Oral (p.o.)	Dose-dependently reduced ethanol self-administration and seeking behavior.[3]	[4][3]
Stress-Induced Hyperthermia	Fischer F-344	3, 10, 30	Oral (p.o.)	Dose-dependent inhibition of stress-induced hyperthermia.[1]	[1][5]
Feeding Behavior (Diet-Induced Obesity)	Not Specified	Not Specified	Oral (p.o.)	Inhibited feeding and body weight regain.[6]	[6]

Table 2: LY2940094 Dosage and Administration in Mouse Models

Model	Mouse Strain	Dose (mg/kg)	Route of Administration	Key Findings	Reference
Forced-Swim Test	Not Specified	30	Oral (p.o.)	Decreased immobility time, suggesting antidepressant-like effects. [1][7]	[1][7]
Fear-Conditioned Freezing	Not Specified	30	Oral (p.o.)	Attenuated immobility in the fear-conditioned freezing assay.[1]	[1]
Feeding Behavior (Fasting-Induced)	NOP(+/+) and NOP(-/-)	3, 30	Oral (p.o.)	Reduced feeding in NOP(+/+) but not NOP(-/-) mice.[6]	[6]
Diet-Induced Obesity	C57Bl/6	20	Oral Gavage	Reduced fasting-induced food intake and body weight. [6]	[6]
Cuprizone-Induced Demyelination	C57BL/6	30	Oral Gavage	Promoted oligodendrocyte generation and myelin recovery.[6] [8]	[6][8]

Signaling Pathway and Experimental Workflow Diagrams

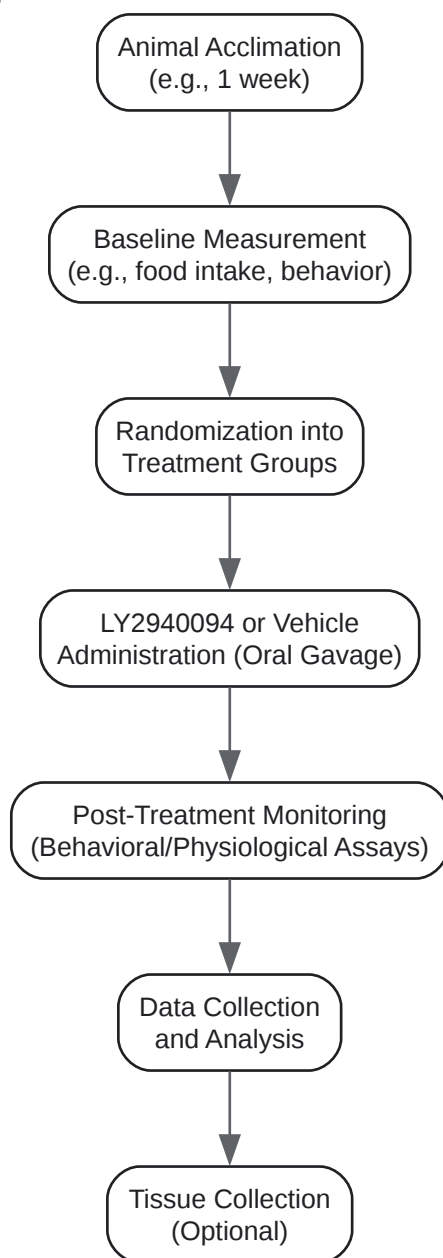
The following diagrams illustrate the mechanism of action of **LY2940094** and a typical experimental workflow for its administration in rodent models.



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Caption: **LY2940094** acts as an antagonist at the NOP receptor, blocking the effects of the endogenous ligand nociceptin.

Typical Experimental Workflow for Oral Administration



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Caption: A generalized workflow for in vivo studies involving oral administration of **LY2940094** in rodents.

Experimental Protocols

Preparation of **LY2940094** for Oral Administration

Materials:

- **LY2940094** powder
- Vehicle (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in sterile water)
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- Sterile tubes
- Weighing scale
- Appropriate personal protective equipment (PPE)

Procedure:

- Calculate the required amount of **LY2940094** based on the desired dose and the number and weight of the animals.
- Weigh the calculated amount of **LY2940094** powder.
- Prepare the vehicle solution.
- Gradually add the **LY2940094** powder to a small amount of the vehicle in a mortar or homogenization tube.
- Triturate or homogenize the powder to form a smooth paste.
- Gradually add the remaining vehicle while continuously stirring or mixing to ensure a uniform suspension.

- Use a magnetic stirrer to keep the suspension mixed until administration to prevent settling.

Oral Gavage Administration in Mice and Rats

Materials:

- Prepared **LY2940094** suspension
- Appropriately sized gavage needles (flexible or rigid)
- Syringes (e.g., 1 mL)
- Animal scale

Procedure:

- Weigh each animal to determine the precise volume of the drug suspension to be administered. A common dosing volume for mice is 10 mL/kg and for rats is 1 or 2 mL/kg.^[1]
- Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a towel or other appropriate restraint method may be used.
- Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the last rib; the end of the needle should reach the corner of the mouth.
- Fill the syringe with the calculated volume of the **LY2940094** suspension. Ensure there are no air bubbles.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
- Once the needle is in the correct position, slowly administer the suspension.
- Withdraw the needle gently and return the animal to its cage.

- Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as required by the study protocol.

Important Considerations

- **Vehicle Selection:** The choice of vehicle can impact the solubility and bioavailability of the compound. The vehicle should be non-toxic and appropriate for the route of administration.
- **Dose Selection:** The appropriate dose of **LY2940094** will depend on the specific research question, the animal model, and the desired level of NOP receptor occupancy. A 10 mg/kg oral dose in rats has been shown to result in 62% NOP receptor occupancy in the brain.[4]
- **Route of Administration:** Oral gavage is the most common route for **LY2940094** in the cited studies, reflecting its good oral bioavailability.[1] Other routes, such as intraperitoneal (IP) or subcutaneous (SC) injection, may be considered, but would require different formulation and dosage considerations.[9][10]
- **Animal Welfare:** All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to minimize pain and distress to the animals.[9][10]
- **Pharmacokinetics:** The timing of administration relative to behavioral testing or other measurements should be based on the pharmacokinetic profile of **LY2940094** to ensure target engagement during the desired window.

These notes and protocols are intended as a guide. Researchers should always refer to the primary literature and their institution's guidelines when planning and conducting experiments with **LY2940094**.

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